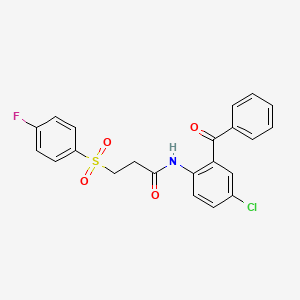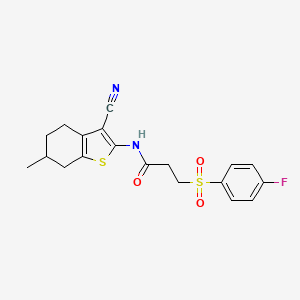
N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide (NCFBP) is a novel synthetic compound derived from the combination of benzoyl chloride and 4-fluorobenzenesulfonyl chloride. NCFBP has been studied for its potential applications in various fields such as medicine, biochemistry, and pharmaceuticals.
科学的研究の応用
N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide has been studied for its potential applications in various fields such as medicine, biochemistry, and pharmaceuticals. This compound has been used as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This compound has also been studied for its potential use in the treatment of Alzheimer’s disease. This compound has been found to have a protective effect against the neurotoxicity of amyloid beta peptide, which is a key factor in the development of Alzheimer’s disease. This compound has also been studied for its potential use in the treatment of Parkinson’s disease. This compound has been found to be effective in reducing the symptoms of Parkinson’s disease in animal models.
作用機序
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide is not yet fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme acetylcholinesterase. Acetylcholinesterase is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound increases the level of acetylcholine in the brain, which is believed to be beneficial in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
Biochemical and Physiological Effects
This compound has been found to have a protective effect against the neurotoxicity of amyloid beta peptide, which is a key factor in the development of Alzheimer’s disease. This compound has also been found to be effective in reducing the symptoms of Parkinson’s disease in animal models. In addition, this compound has been found to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects.
実験室実験の利点と制限
One of the advantages of using N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide for laboratory experiments is that it is a relatively simple compound to synthesize. This compound can be synthesized in a two-step process, which is relatively straightforward and easy to replicate. Another advantage of this compound is that it is relatively stable and does not degrade easily. This makes it an ideal compound for laboratory experiments.
One of the limitations of this compound is that it is not yet fully understood. The mechanism of action of this compound is still being studied, and the full range of its effects is not yet known. In addition, this compound is a relatively new compound and has not yet been extensively studied. Therefore, more research is needed to fully understand the effects of this compound.
将来の方向性
Further research is needed to fully understand the effects of N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide. This includes studying the mechanism of action of this compound, as well as its potential applications in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. In addition, research should be conducted to explore the potential of this compound as an inhibitor of other enzymes. Furthermore, research should be conducted to explore the potential of this compound as an anti-inflammatory, anti-oxidant, and anti-apoptotic agent. Finally, further research should be conducted to explore the potential of this compound as a drug delivery system.
合成法
The synthesis of N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide is a two-step process. First, benzoyl chloride is reacted with 4-fluorobenzenesulfonyl chloride in a 1:1 molar ratio in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces the desired product, this compound. The second step involves purification of the product by column chromatography. This method is used to separate this compound from other impurities and contaminants.
特性
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorophenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFNO4S/c23-16-6-11-20(19(14-16)22(27)15-4-2-1-3-5-15)25-21(26)12-13-30(28,29)18-9-7-17(24)8-10-18/h1-11,14H,12-13H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGRXMATZNSUHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,4,5-trimethoxybenzamide](/img/structure/B6481235.png)
![N-(3-chloro-2-methylphenyl)-2-({8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide](/img/structure/B6481247.png)
![5-bromo-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}furan-2-carboxamide](/img/structure/B6481252.png)
![N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B6481258.png)
![2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6481265.png)
![2-{[3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide](/img/structure/B6481270.png)

![N-[(2E)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide](/img/structure/B6481288.png)
![ethyl 2-[3-(4-methylbenzenesulfonyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6481289.png)
![ethyl 2-[3-(4-chlorobenzenesulfonyl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6481295.png)
![3-(4-fluorobenzenesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B6481301.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide](/img/structure/B6481317.png)

![3-methanesulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6481350.png)